Hydroxy chlorambucil
概要
説明
Hydroxy chlorambucil is a derivative of chlorambucil, a well-known nitrogen mustard alkylating agent used in chemotherapy. Chlorambucil is primarily used to treat chronic lymphocytic leukemia and other lymphomas. This compound retains the alkylating properties of chlorambucil but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy chlorambucil typically involves the hydroxylation of chlorambucil. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the reaction of chlorambucil with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions: Hydroxy chlorambucil undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to chlorambucil.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chlorambucil.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Hydroxy chlorambucil has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on alkylating agents.
Biology: Investigated for its potential to induce DNA damage and apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent with altered pharmacokinetics.
Industry: Used in the development of new drug formulations and delivery systems.
作用機序
Hydroxy chlorambucil exerts its effects through alkylation of DNA. The hydroxyl group may enhance its solubility and cellular uptake. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells. The primary molecular targets are the guanine bases in DNA.
類似化合物との比較
Hydroxy chlorambucil can be compared with other alkylating agents such as:
Chlorambucil: The parent compound, lacks the hydroxyl group.
Melphalan: Another nitrogen mustard alkylating agent with a similar mechanism of action.
Cyclophosphamide: A widely used alkylating agent with different pharmacokinetics and a broader spectrum of activity.
Uniqueness: this compound’s uniqueness lies in its hydroxyl group, which may alter its pharmacokinetic properties, potentially leading to improved solubility and cellular uptake compared to chlorambucil.
生物活性
Hydroxy chlorambucil is a derivative of chlorambucil, a well-known alkylating agent used primarily in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential advantages over its predecessor, chlorambucil.
This compound functions as an alkylating agent, which means it works by adding alkyl groups to DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism ultimately triggers apoptosis in cancer cells. The hydroxy group enhances solubility and may alter the compound's interaction with cellular targets compared to chlorambucil.
Efficacy in Cancer Models
Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:
Comparative Studies
Comparative studies between this compound and chlorambucil have shown that this compound may exhibit improved efficacy with reduced toxicity profiles. For instance, a study indicated that this compound had lower IC50 values in certain cell lines compared to chlorambucil, suggesting a more potent anticancer effect with potentially fewer side effects.
Case Studies and Clinical Trials
A notable clinical trial investigated the use of this compound in combination with rituximab for patients with MALT lymphoma. The preliminary results showed that patients receiving the combination therapy had a higher complete response rate compared to those treated with this compound alone. Specifically:
- Complete Response Rate : 71% for this compound + rituximab vs. 62% for this compound alone.
- Partial Response Rate : 18% for combination therapy vs. 25% for monotherapy.
These findings underscore the potential benefits of combining this compound with other therapeutic agents to enhance treatment efficacy while minimizing adverse effects .
特性
IUPAC Name |
4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCORMODVLBZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181641 | |
Record name | Hydroxy chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27171-89-7 | |
Record name | Hydroxy chlorambucil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC119101 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxy chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXY CHLORAMBUCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。